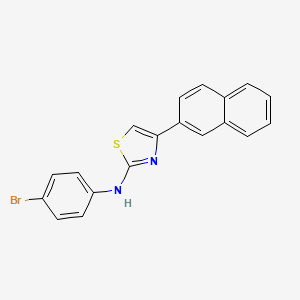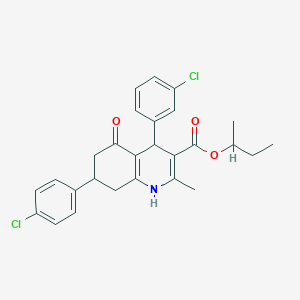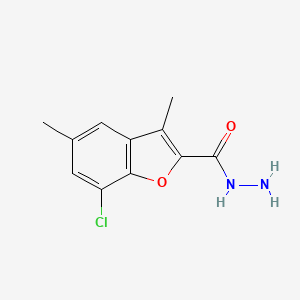![molecular formula C15H19N3O3S B5116075 N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5116075.png)
N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide, commonly known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. CHIR-99021 is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
CHIR-99021 is a potent and selective inhibitor of N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide. This compound is a key regulator of the Wnt signaling pathway, which plays a critical role in embryonic development and tissue homeostasis. Inhibition of this compound by CHIR-99021 leads to the stabilization and accumulation of β-catenin, a key component of the Wnt signaling pathway. This leads to activation of the Wnt signaling pathway and downstream effects on cellular processes.
Biochemical and Physiological Effects
CHIR-99021 has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the Wnt signaling pathway, CHIR-99021 has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells, promote the survival of dopaminergic neurons, and enhance the proliferation of pancreatic β-cells. CHIR-99021 has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CHIR-99021 is its selectivity for N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide, which allows for specific inhibition of this compound activity without affecting other kinases. CHIR-99021 is also relatively easy to synthesize, making it readily available for use in scientific research. One limitation of CHIR-99021 is its relatively short half-life, which may limit its effectiveness in some experiments. Additionally, CHIR-99021 has been shown to have off-target effects at high concentrations, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving CHIR-99021. One area of interest is the role of N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide inhibition in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. CHIR-99021 has been shown to promote the survival of dopaminergic neurons, which are lost in Parkinson's disease, and may have potential as a therapeutic agent. Another area of interest is the use of CHIR-99021 in the treatment of diabetes. CHIR-99021 has been shown to enhance the proliferation of pancreatic β-cells, which are responsible for insulin production, and may have potential as a treatment for diabetes. Finally, the use of CHIR-99021 in cancer research is an area of active investigation, as CHIR-99021 has been shown to inhibit the growth of cancer cells.
Méthodes De Synthèse
CHIR-99021 can be synthesized using a multistep process that involves the reaction of several chemical compounds. The first step involves the reaction of 2-bromo-5-chlorobenzyl alcohol with cyclohexylamine to form N-(cyclohexylmethyl)-2-bromo-5-chlorobenzylamine. This compound is then reacted with sodium hydride and dimethyl sulfoxide to form N-(cyclohexylmethyl)-2-bromo-5-chlorobenzylamine. The final step involves the reaction of N-(cyclohexylmethyl)-2-bromo-5-chlorobenzylamine with indole-3-carboxylic acid to form CHIR-99021.
Applications De Recherche Scientifique
CHIR-99021 has been widely used in scientific research as a tool to study the role of N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide in various biological processes. This compound is a serine/threonine kinase that plays a key role in a variety of cellular processes, including cell cycle regulation, apoptosis, and differentiation. CHIR-99021 has been shown to inhibit this compound activity in a dose-dependent manner, making it a useful tool for studying the effects of this compound inhibition on cellular processes.
Propriétés
IUPAC Name |
N-(cyclohexylsulfamoyl)-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c19-15(13-10-16-14-9-5-4-8-12(13)14)18-22(20,21)17-11-6-2-1-3-7-11/h4-5,8-11,16-17H,1-3,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOJMZBLSYXITM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)NC(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5116003.png)

![1-[2-(2-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B5116017.png)




![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5116060.png)
![dimethyl 5-(4-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5116061.png)




![4-[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]thiomorpholine](/img/structure/B5116082.png)
